1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14958236
InChI: InChI=1S/C28H31NO4/c1-16-13-21-22(14-17(16)2)33-26-23(25(21)30)24(18-8-10-19(11-9-18)28(3,4)5)29(27(26)31)15-20-7-6-12-32-20/h8-11,13-14,20,24H,6-7,12,15H2,1-5H3
SMILES:
Molecular Formula: C28H31NO4
Molecular Weight: 445.5 g/mol

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14958236

Molecular Formula: C28H31NO4

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C28H31NO4
Molecular Weight 445.5 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C28H31NO4/c1-16-13-21-22(14-17(16)2)33-26-23(25(21)30)24(18-8-10-19(11-9-18)28(3,4)5)29(27(26)31)15-20-7-6-12-32-20/h8-11,13-14,20,24H,6-7,12,15H2,1-5H3
Standard InChI Key LJHIHQBNTUFWAO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(C)(C)C

Introduction

1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of dihydrochromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrrole backbone with various substituents that enhance its chemical properties and biological interactions.

Structural Features

The compound's structure is characterized by the presence of a 4-tert-butylphenyl group, 6,7-dimethyl substituents, and a tetrahydrofuran-2-ylmethyl moiety attached to the chromeno-pyrrole core. This unique combination of functional groups contributes to its solubility and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. While specific detailed synthetic pathways are not widely documented in reliable sources, compounds similar to it can be synthesized through multicomponent reactions involving aryl aldehydes, primary amines, and other precursors . These methods allow for the creation of a wide range of substituents under mild conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Acetyl-6-methylpyrrolo[3,4-b]quinolin-5-onePyrroloquinoline structureAnticancer
4-MethylcoumarinCoumarin derivativeAntioxidant
5-HydroxyindoleIndole structureNeuroprotective

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator